N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide
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Overview
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is a complex organic compound with the molecular formula C28H26N2O4S and a molecular weight of 486.58 g/mol . This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and a diphenylacetamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-ethoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-diphenylacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2,2-diphenylacetamide
- N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2,2-diphenylpropionamide
Uniqueness
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C28H26N2O4S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C28H26N2O4S/c1-2-34-25-17-13-24(14-18-25)30-35(32,33)26-19-15-23(16-20-26)29-28(31)27(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-20,27,30H,2H2,1H3,(H,29,31) |
InChI Key |
VPPHFPYVZLMFKH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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